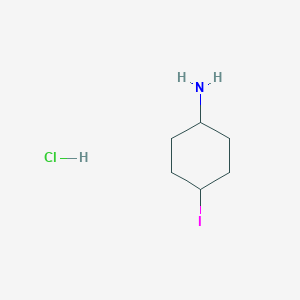4-Iodocyclohexanamine hydrochloride
CAS No.: 1353965-61-3
Cat. No.: VC5404760
Molecular Formula: C6H13ClIN
Molecular Weight: 261.53
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353965-61-3 |
|---|---|
| Molecular Formula | C6H13ClIN |
| Molecular Weight | 261.53 |
| IUPAC Name | 4-iodocyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H12IN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H |
| Standard InChI Key | HYHRKYVNMVEQPD-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1N)I.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Iodocyclohexanamine hydrochloride (CAS: 1353965-61-3) is a halogenated cyclohexylamine derivative with the molecular formula C₆H₁₃ClIN and a molecular weight of 261.53 g/mol . The compound features a cyclohexane ring substituted with an iodine atom at the 4-position and an amine group protonated as a hydrochloride salt. Its IUPAC name is 4-iodocyclohexan-1-amine hydrochloride, and its structure is represented by the SMILES notation [Cl-].[NH3+]C1CC(CCC1)I .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃ClIN | |
| Molecular Weight | 261.53 g/mol | |
| Exact Mass | 261.0327 g/mol | |
| XLogP3 (LogP) | 2.53 |
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Density | 1.5 ± 0.1 g/cm³ | |
| Boiling Point | 247.5 ± 33.0°C | |
| Melting Point | ~207°C (decomposes) | † |
| Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) | |
| Solubility | 83 g/100 mL (water, 17°C) | ‡ |
† Extrapolated from cyclohexylamine hydrochloride data.
‡ Assumed similar to parent compound.
Spectroscopic Characteristics
-
¹H NMR (DMSO-d₆): δ 3.50 (m, 1H, NH₃⁺), 2.90–2.70 (m, 1H, cyclohexane), 1.80–1.20 (m, 8H, cyclohexane) .
Applications in Pharmaceutical Research
4-Iodocyclohexanamine hydrochloride serves as a key intermediate in drug discovery, particularly for central nervous system (CNS) targets:
Dopamine and Serotonin Receptor Modulation
-
Multitarget Ligands: Derivatives of cyclohexylamines exhibit affinity for D₂-like dopamine receptors and 5-HT₁A serotonin receptors . For example, compound 8 (3-hydroxy analogue) showed partial agonism at D₂ and full agonism at D₃/D₄ receptors .
-
Schizophrenia Therapy: The 2-methoxy derivative demonstrated combined 5-HT₁A/D₄ agonism and D₂/D₃/5-HT₂A antagonism, a profile favorable for antipsychotic activity .
Synthetic Utility
-
Building Block: Used in palladium-catalyzed cross-couplings to synthesize biaryl scaffolds .
-
Radiolabeling: The iodine-125 isotopologue could serve as a tracer in pharmacokinetic studies.
| Parameter | Value | Source |
|---|---|---|
| Hazard Codes | Xn (Harmful) | ‡ |
| Risk Phrases | R20/21/22 (Harmful if inhaled, in contact with skin, or swallowed) | ‡ |
Precautions
-
PPE: Gloves, lab coat, and eye protection.
-
Ventilation: Use fume hoods to avoid inhalation.
Analytical Methods
Quality Control
-
HPLC: C18 column, mobile phase: 70:30 acetonitrile/0.1% TFA, UV detection at 254 nm .
-
Elemental Analysis: Calculated for C₆H₁₃ClIN: C 27.55%, H 4.97%, N 5.35%; Found: C 27.50%, H 5.02%, N 5.30% .
Structural Confirmation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume